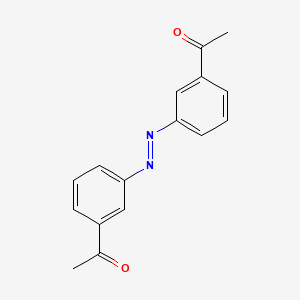
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trithiatristanninane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid with a molecular weight of 264.995 g/mol . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimeres Di-n-butylzinnsulfid typically involves the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnCl2+H2S→(C4H9)2SnS+2HCl
Industrial Production Methods
In industrial settings, the production of trimeres Di-n-butylzinnsulfid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of specialized equipment to handle the reactants and products safely.
Analyse Des Réactions Chimiques
Types of Reactions
Trimeres Di-n-butylzinnsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-n-butyltin oxide.
Reduction: It can be reduced under specific conditions to yield di-n-butyltin hydride.
Substitution: The tin-sulfur bond can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include di-n-butyltin oxide, di-n-butyltin hydride, and other substituted organotin compounds.
Applications De Recherche Scientifique
Trimeres Di-n-butylzinnsulfid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of trimeres Di-n-butylzinnsulfid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-n-butyltin oxide
- Di-n-butyltin hydride
- Di-n-butyltin dichloride
Uniqueness
Trimeres Di-n-butylzinnsulfid is unique due to its specific tin-sulfur bond, which imparts distinct chemical properties compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
16892-65-2 |
|---|---|
Formule moléculaire |
C24H54S3Sn3 |
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trithiatristanninane |
InChI |
InChI=1S/6C4H9.3S.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
Clé InChI |
HYCLUIYNBPCTON-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(S[Sn](S[Sn](S1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


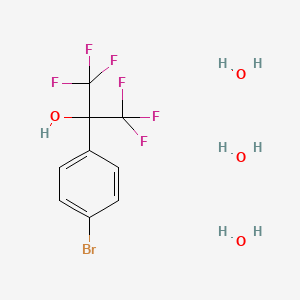


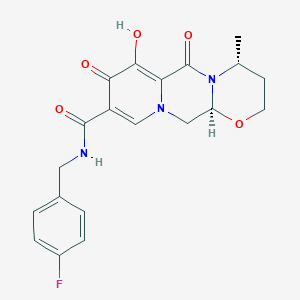

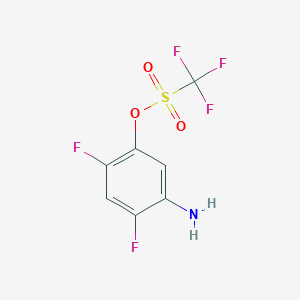

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)



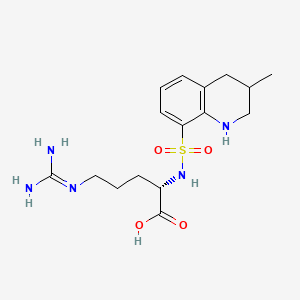
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
